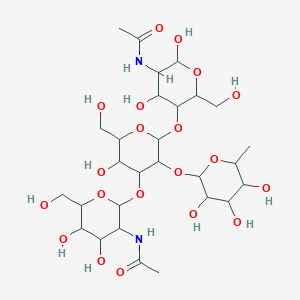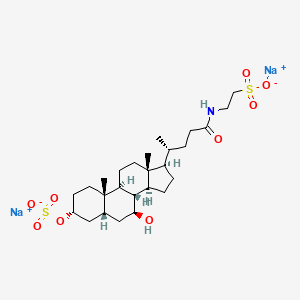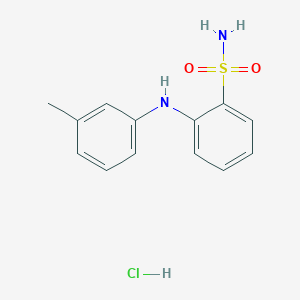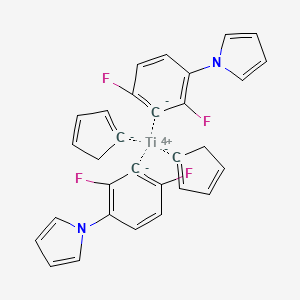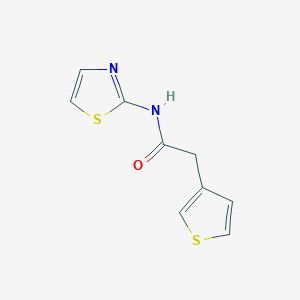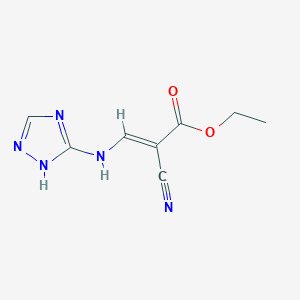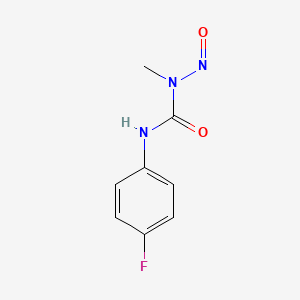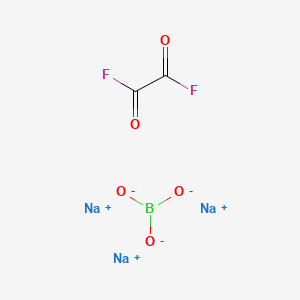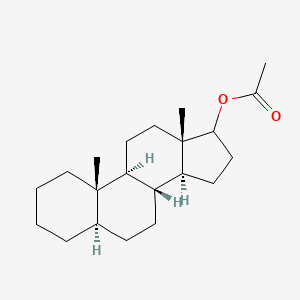
(5|A)-Androsta-2,16-dien-17-ol 17-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5|A)-Androsta-2,16-dien-17-ol 17-Acetate: is a synthetic steroidal compound It belongs to the class of androstane derivatives, which are characterized by their structural similarity to androgens, the male sex hormones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5|A)-Androsta-2,16-dien-17-ol 17-Acetate typically involves multiple steps, starting from a suitable steroidal precursor. The process often includes:
Oxidation: The precursor undergoes oxidation to introduce the necessary functional groups.
Reduction: Selective reduction steps are employed to achieve the desired stereochemistry.
Acetylation: The final step involves acetylation of the hydroxyl group at the 17th position to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5|A)-Androsta-2,16-dien-17-ol 17-Acetate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the acetate group, using nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry: : (5|A)-Androsta-2,16-dien-17-ol 17-Acetate is used as a starting material for the synthesis of various steroidal derivatives. It serves as a key intermediate in the development of new pharmaceuticals.
Biology: : In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It helps in understanding the mechanisms of hormone action and receptor interactions.
Medicine: : The compound has potential therapeutic applications in treating hormone-related disorders. It is investigated for its role in modulating androgen receptors and its effects on conditions like prostate cancer and androgen deficiency.
Industry: : In the industrial sector, this compound is used in the production of steroid-based drugs and supplements. It is also utilized in the synthesis of performance-enhancing substances.
Mechanism of Action
The mechanism of action of (5|A)-Androsta-2,16-dien-17-ol 17-Acetate involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include androgen receptors in tissues such as the prostate, muscle, and liver. The pathways involved are related to the regulation of protein synthesis, cell growth, and differentiation.
Comparison with Similar Compounds
Testosterone: A natural androgen with a similar structure but differing in functional groups.
Dihydrotestosterone (DHT): A more potent androgen with a similar core structure.
Androstenedione: A precursor to both testosterone and estrogen, sharing a similar backbone.
Uniqueness: (5|A)-Androsta-2,16-dien-17-ol 17-Acetate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities. Its acetate ester form enhances its stability and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19?,20+,21+/m1/s1 |
InChI Key |
QRRJQHVSHGOFLL-GTXVZYIFSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


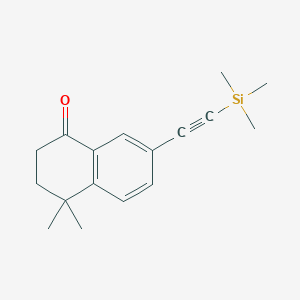
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
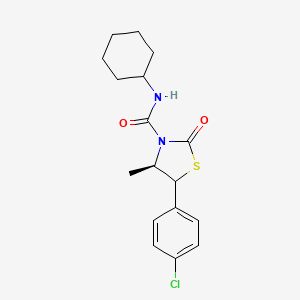
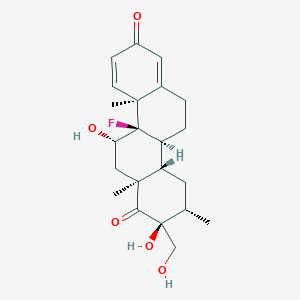
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
